Ethyl 3-formylpyrrolidine-1-carboxylate

Description

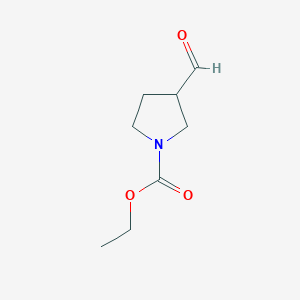

Structure

3D Structure

Properties

CAS No. |

124438-22-8 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl 3-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3 |

InChI Key |

VPCHJOXYXRKPOG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(C1)C=O |

Canonical SMILES |

CCOC(=O)N1CCC(C1)C=O |

Synonyms |

1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-formylpyrrolidine-1-carboxylate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-formylpyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive aldehyde group and a protected pyrrolidine ring, make it a valuable intermediate for the construction of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Ethyl 3-formylpyrrolidine-1-carboxylate, with a focus on its utility in drug discovery and development.

Chemical Structure and Properties

Ethyl 3-formylpyrrolidine-1-carboxylate possesses a pyrrolidine ring N-protected with an ethoxycarbonyl group and substituted with a formyl group at the 3-position. A critical aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the aldehyde form (Ethyl 3-formylpyrrolidine-1-carboxylate) and its more stable keto tautomer, Ethyl 3-oxopyrrolidine-1-carboxylate.

The equilibrium generally favors the keto form, which is commercially available and often referred to as 1-N-Ethoxycarbonyl-3-pyrrolidone. For the purpose of this guide, we will discuss the properties and reactivity, acknowledging that the aldehyde form is a key reactive intermediate.

Physicochemical Properties

Due to the prevalence of the keto tautomer, the majority of available data corresponds to this form.

| Property | Value | Source |

| CAS Number | 14891-10-2 (for keto form) | |

| Molecular Formula | C7H11NO3 | |

| Molecular Weight | 157.17 g/mol | |

| Physical Form | Liquid | [1] |

| Boiling Point | 255.2 °C at 760 mmHg | |

| Purity | Typically ≥97% | [1] |

| Storage | Store at -20°C, sealed, away from moisture. |

Synthesis and Reactivity

The synthesis of the N-ethoxycarbonyl-3-pyrrolidinone ring system is a well-established process in organic chemistry, typically involving a two-step sequence of a Michael addition followed by an intramolecular Dieckmann condensation.[2]

General Synthetic Protocol

A representative synthesis involves the reaction of ethyl glycinate with an acrylate derivative, followed by cyclization.

Step-by-Step Methodology:

-

Michael Addition: Ethyl glycinate hydrochloride is neutralized, and the resulting free amine undergoes a Michael addition with ethyl acrylate to form the corresponding diester intermediate.[3]

-

N-Protection (if necessary): The secondary amine of the diester intermediate can be protected with an ethoxycarbonyl group using ethyl chloroformate.

-

Dieckmann Condensation: The diester is then treated with a base, such as sodium ethoxide, to induce an intramolecular Dieckmann condensation, which, after acidic workup and decarboxylation, yields the target Ethyl 3-oxopyrrolidine-1-carboxylate.[2]

Reactivity and Transformation to the Formyl Derivative

The key to the synthetic utility of Ethyl 3-oxopyrrolidine-1-carboxylate lies in the reactivity of the active methylene group adjacent to the ketone. This position can be readily functionalized.

The aldehyde tautomer, Ethyl 3-formylpyrrolidine-1-carboxylate, can be generated in situ or isolated, and serves as a crucial electrophile in various carbon-carbon bond-forming reactions. For instance, it can undergo Wittig reactions to introduce alkenyl side chains. A procedure for a related compound, trans 1-ethoxycarbonyl-2-ethoxycarbonyl-pyrrolidine-3-acetaldehyde, demonstrates its conversion to a propionaldehyde via a Wittig reaction followed by hydrolysis, highlighting the reactivity of the formyl group.[4]

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its non-planar, three-dimensional structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[5] The introduction of a formyl group provides a handle for further chemical modifications, making Ethyl 3-formylpyrrolidine-1-carboxylate a valuable building block for generating libraries of drug candidates.

Pyrrolidine derivatives have shown a wide range of biological activities, including as antidiabetic and anticancer agents.[6] The specific substitution patterns on the pyrrolidine ring are crucial for their therapeutic efficacy.[6]

While specific drugs derived directly from Ethyl 3-formylpyrrolidine-1-carboxylate are not extensively documented in publicly available literature, its structural motif is present in a variety of pharmacologically active molecules. The N-protected 3-formylpyrrolidine core is a key intermediate in the synthesis of complex chiral amines and other heterocycles.

Spectroscopic Characterization

Detailed spectroscopic data for the pure aldehyde form is scarce. However, based on the known spectra of the keto form and general principles of spectroscopy, the following characteristics can be expected:

-

¹H NMR: The aldehyde proton would appear as a singlet in the downfield region (δ 9-10 ppm). The protons on the pyrrolidine ring would show complex splitting patterns in the aliphatic region.

-

¹³C NMR: The carbonyl carbon of the aldehyde would resonate around 200 ppm.

-

IR Spectroscopy: A characteristic C=O stretching frequency for the aldehyde would be observed around 1720-1740 cm⁻¹. This would be distinct from the ketone carbonyl stretch in the tautomer, which would appear at a slightly lower wavenumber.

Safety and Handling

The safety information is based on the data available for the keto tautomer, Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7][8]

-

Storage and Handling: Keep the container tightly closed in a dry and well-ventilated place.[1][9] It is recommended to store at -20°C under an inert atmosphere to prevent degradation.

Conclusion

Ethyl 3-formylpyrrolidine-1-carboxylate, in equilibrium with its more stable keto tautomer, is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its ability to be readily synthesized and its reactive functionality make it an attractive starting material for the creation of diverse and complex molecules with potential therapeutic applications. Further exploration of the chemistry of this compound and its derivatives is likely to lead to the discovery of novel drug candidates for a variety of diseases.

References

-

Synthesis of trans 1-ethoxycarbonyl-2-ethoxycarbonylpyrrolidine-3-propionaldehyde. (URL: [Link])

-

1-N-Ethoxycarbonyl-3-pyrrolidone | 14891-10-2 - MilliporeSigma. (URL: [Link])

-

Ethyl 3-oxopyrrolidine-1-carboxylate (C7H11NO3) - PubChemLite. (URL: [Link])

-

SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2. (URL: [Link])

-

Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (URL: [Link])

-

SAFETY DATA SHEET - Castle Products. (URL: [Link])

-

SAFETY DATA SHEET - KHS. (URL: [Link])

-

Material Safety Data Sheet - AK-110. (URL: [Link])

-

Synthesis of 3,3-Di(ethoxycarbonyl)-1-vinylpyrrolidin-2-one and Determination of Its Reactivity Ratios with 1-Vinylpyrrolidin-2-one | Macromolecules. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

- CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google P

-

Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. (URL: [Link])

-

Material Safety Data Sheet - AMP Home Page. (URL: [Link])

-

Ethyl pyrrolidine-1-carboxylate | C7H13NO2 | CID 79614 - PubChem - NIH. (URL: [Link])

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (URL: [Link])

-

1-Pyrrolidinecarboxaldehyde | C5H9NO | CID 77372 - PubChem - NIH. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])

-

Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. (URL: [Link])

Sources

- 1. 1-N-Ethoxycarbonyl-3-pyrrolidone | 14891-10-2 [sigmaaldrich.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. castlepackspower.com [castlepackspower.com]

- 9. 1-N-Ethoxycarbonyl-3-pyrrolidone | 14891-10-2 [sigmaaldrich.com]

Technical Whitepaper: Molecular Characterization and Synthetic Utility of Ethyl 3-formylpyrrolidine-1-carboxylate

Executive Summary

In modern drug discovery and medicinal chemistry, conformationally restricted aliphatic heterocycles are highly valued for their ability to improve pharmacokinetic profiles and target binding affinity. Ethyl 3-formylpyrrolidine-1-carboxylate serves as a versatile, bifunctional building block in these efforts. This technical guide details its precise molecular specifications, compares it against widely utilized commercial analogs to prevent workflow errors, and provides a field-proven, self-validating protocol for its application in late-stage functionalization.

Molecular Identity & Quantitative Data

Precision in nomenclature is critical. Automated commercial catalogs and chemical databases frequently conflate the exact ethyl ester with its tert-butyl (Boc) protected or 3-ethyl substituted derivatives[1].

Exact Compound Specifications

-

Chemical Name: Ethyl 3-formylpyrrolidine-1-carboxylate (IUPAC: 1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester)

-

CAS Registry Number: 124438-22-8[2]

-

Molecular Formula: C₈H₁₃NO₃

-

Molecular Weight: 171.19 g/mol

Structural Causality in Drug Design

The architecture of this molecule serves two distinct mechanistic purposes:

-

The 3-Formyl Group: Acts as a highly reactive electrophilic center. Aldehydes are privileged handles for reductive amination, Wittig olefination, and Grignard additions, allowing rapid diversification with various nucleophiles to build proprietary compound libraries.

-

The Ethyl Carbamate (N-Ester): Provides robust protection of the pyrrolidine nitrogen. Unlike a standard Boc group which is highly acid-sensitive, the ethyl carbamate is stable under a wider range of acidic conditions, allowing orthogonal deprotection strategies during complex multi-step syntheses[2].

Comparative Analysis with Commercial Analogs

Researchers frequently encounter the 3-ethyl substituted, Boc-protected analog in commercial databases. The table below delineates the physicochemical differences to prevent cross-contamination in automated synthesis workflows.

| Property | Ethyl 3-formylpyrrolidine-1-carboxylate | tert-Butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate |

| CAS Number | 124438-22-8 | 1205748-92-0 |

| Molecular Formula | C₈H₁₃NO₃ | C₁₂H₂₁NO₃ |

| Molecular Weight | 171.19 g/mol | 227.30 g/mol |

| N-Protecting Group | Ethyl Carbamate (Base-labile / Strong Acid) | tert-Butoxycarbonyl (Boc) (Mild Acid-labile) |

| C3 Substitution | Hydrogen, Formyl | Ethyl, Formyl (Quaternary Center) |

| Primary Utility | Unhindered reductive aminations | Sterically demanding, metabolically stable scaffolds |

Workflow Visualization: Reductive Amination Pathway

The following diagram illustrates the logical progression of utilizing the formyl handle to generate an aminated drug scaffold, a highly common transformation for this building block.

Workflow: Reductive amination of the 3-formyl handle followed by orthogonal deprotection.

Field-Proven Methodology: Self-Validating Reductive Amination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and an analytical checkpoint.

Reagents & Equipment

-

Substrate: Ethyl 3-formylpyrrolidine-1-carboxylate (1.0 eq, 1.0 mmol, 171.2 mg)

-

Amine Partner: Primary or secondary amine (1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

-

Catalyst (Optional): Glacial acetic acid (1.0 eq) - Required only if using weakly nucleophilic anilines or sterically hindered amines.

Step-by-Step Protocol

Step 1: Imine/Iminium Formation

-

Action: Dissolve the aldehyde (171.2 mg) and the amine (1.2 mmol) in 5.0 mL of anhydrous DCE under an inert nitrogen atmosphere. Stir at room temperature for 1-2 hours.

-

Causality: Pre-forming the imine prior to adding the reductant prevents the premature reduction of the aldehyde into a primary alcohol byproduct.

-

Validation Checkpoint: Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Confirm the disappearance of the starting material mass and look for the mass of the intermediate imine [M+H]⁺.

Step 2: Selective Reduction

-

Action: Add NaBH(OAc)₃ (318 mg, 1.5 mmol) portion-wise to the reaction mixture. Stir continuously for 12-16 hours at room temperature.

-

Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines/iminium ions over aldehydes. This chemoselectivity is critical to maximizing the yield of the desired aminated product while preserving the ethyl carbamate protecting group.

Step 3: Quench and Extraction

-

Action: Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: The basic quench neutralizes any acetic acid and breaks down boron complexes, ensuring the newly formed free-base amine is fully partitioned into the organic phase rather than remaining water-soluble.

Step 4: Purification and Final Validation

-

Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Validation Checkpoint: Confirm the product structure via ¹H NMR (CDCl₃). The complete disappearance of the distinct aldehyde proton peak (~9.6 ppm) and the appearance of new methylene protons adjacent to the amine confirm a successful transformation.

Conclusion

Ethyl 3-formylpyrrolidine-1-carboxylate (C₈H₁₃NO₃, MW: 171.19 g/mol ) is a robust and highly versatile intermediate. By understanding the orthogonal stability of its ethyl carbamate group and the chemoselectivity of its formyl handle, researchers can design highly efficient, self-validating workflows for the synthesis of complex pyrrolidine-based therapeutics.

References

-

Title: Tert-butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate (C12H21NO3) - PubChemLite Source: uni.lu URL: [Link]

-

Title: Protoporphyrin Dimetyhyl Ester - Basechem (Reference for CAS 124438-22-8 mapping) Source: basechem.org URL: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-Formylpyrrolidine-1-carboxylate: A Versatile Building Block for Drug Discovery

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its importance as a "privileged scaffold."[1][2] The significance of the pyrrolidine motif stems from several key features:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical aspect in designing molecules with high target specificity and improved pharmacokinetic profiles.[1][3]

-

Stereochemical Complexity: The presence of stereocenters on the pyrrolidine ring enables the synthesis of chiral molecules, where different stereoisomers can exhibit distinct biological activities and binding modes.[1]

-

Versatile Functionalization: The pyrrolidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[2]

Ethyl 3-formylpyrrolidine-1-carboxylate is a bifunctional molecule that combines the structural advantages of the pyrrolidine core with the reactivity of an aldehyde and the stability of an ethyl carbamate. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and carbon-carbon bond-forming reactions. The ethyl carbamate protecting group offers a balance of stability and ease of removal, making it suitable for multi-step synthetic sequences. These features position Ethyl 3-formylpyrrolidine-1-carboxylate as a valuable building block for the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) |

| Chirality | Chiral at the C3 position |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 3-formylpyrrolidine-1-carboxylate. The expected spectral features are outlined below.

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the ethyl group of the carbamate, and the aldehyde proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (CHO) | ~9.7 | Singlet (s) | 1H |

| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet (q) | 2H |

| Pyrrolidine (ring CH₂) | 1.8 - 2.2 | Multiplet (m) | 4H |

| Pyrrolidine (ring CH-CHO) | ~3.0 - 3.4 | Multiplet (m) | 1H |

| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet (t) | 3H |

The carbon NMR spectrum will be characterized by the presence of the carbonyl carbons from the aldehyde and the carbamate, in addition to the carbons of the pyrrolidine ring and the ethyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~200 |

| Carbamate (C=O) | ~155 |

| Ethyl (-OCH₂) | ~61 |

| Pyrrolidine (ring CH₂) | 25 - 55 |

| Pyrrolidine (ring CH-CHO) | ~50 |

| Ethyl (-CH₃) | ~14 |

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups of the aldehyde and the carbamate.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1725 |

| Carbamate (C=O) | Stretch | ~1695 |

| C-H (aldehyde) | Stretch | ~2720 and ~2820 |

| C-N (carbamate) | Stretch | ~1240 |

| C-O (ester) | Stretch | ~1100 |

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 171, along with characteristic fragmentation patterns.

Synthesis Strategies

The synthesis of Ethyl 3-formylpyrrolidine-1-carboxylate can be approached through several synthetic routes, primarily involving the modification of a pre-existing pyrrolidine core. A logical and efficient strategy would involve the oxidation of the corresponding alcohol, Ethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Key Synthetic Pathway: Oxidation of Ethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This two-step approach starts from a commercially available or readily synthesized pyrrolidine-3-carboxylic acid derivative.

Caption: Synthetic pathway to Ethyl 3-formylpyrrolidine-1-carboxylate.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

-

Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: To the cooled solution, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise via a syringe, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Dissolve Ethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

-

Base Quench: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, which will become thick and cloudy. Stir for an additional 30 minutes at -78 °C.

-

Warm-up and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-formylpyrrolidine-1-carboxylate.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity and Synthetic Utility

The bifunctional nature of Ethyl 3-formylpyrrolidine-1-carboxylate makes it a versatile intermediate for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

Caption: Key reactions of Ethyl 3-formylpyrrolidine-1-carboxylate.

Reductive Amination

The aldehyde functionality is readily converted into a diverse range of secondary and tertiary amines via reductive amination. This reaction is a cornerstone of medicinal chemistry for introducing new substituents and modulating the physicochemical properties of a molecule.

Oxidation to Carboxylic Acid

Mild oxidizing agents, such as Tollens' reagent or pyridinium dichromate (PDC), can selectively oxidize the aldehyde to a carboxylic acid without affecting the carbamate.[4] This transformation provides access to pyrrolidine-3-carboxylic acid derivatives, which are valuable building blocks in their own right.[5]

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, including:

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To create α,β-unsaturated carbonyl compounds.

-

Grignard and Organolithium Reactions: To generate secondary alcohols.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a key component in numerous therapeutic agents across various disease areas. The incorporation of a functionalized pyrrolidine, such as Ethyl 3-formylpyrrolidine-1-carboxylate, can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic properties.

A Scaffold for Diverse Biological Targets

Functionalized pyrrolidines have been successfully employed in the design of inhibitors for a wide range of biological targets, including:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used in the treatment of type 2 diabetes.[5]

-

HIV Protease Inhibitors: Critical components of antiretroviral therapy.

-

Neuraminidase Inhibitors: For the treatment of influenza.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: For managing hypertension.

The three-dimensional structure of the pyrrolidine ring allows for optimal interactions with the binding pockets of these enzymes.[3]

Workflow for Fragment-Based Drug Discovery (FBDD)

Ethyl 3-formylpyrrolidine-1-carboxylate is an ideal candidate for fragment-based drug discovery (FBDD), a powerful approach for identifying lead compounds.

Caption: FBDD workflow utilizing Ethyl 3-formylpyrrolidine-1-carboxylate.

The aldehyde functionality of Ethyl 3-formylpyrrolidine-1-carboxylate provides a straightforward entry point for rapid library synthesis through techniques like reductive amination, allowing for the efficient exploration of the chemical space around the core fragment.

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 3-formylpyrrolidine-1-carboxylate is not available, general precautions for handling similar organic aldehydes and carbamates should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion

Ethyl 3-formylpyrrolidine-1-carboxylate represents a highly versatile and valuable building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a three-dimensional pyrrolidine scaffold, a reactive aldehyde handle, and a stable carbamate protecting group provides a powerful platform for the synthesis of novel, structurally diverse, and biologically active molecules. The synthetic strategies and reactivity profiles outlined in this guide offer a comprehensive framework for harnessing the potential of this important chemical entity in the ongoing quest for new and improved therapeutics.

References

- D'Andrea, P., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878.

- Li, W., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(4), 596-601.

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

- Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.

-

Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Infrared Spectroscopy of Ethyl (3-formyl-1H-indol-2-yl)acetate. Retrieved from a relevant BenchChem technical document.

- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Retrieved from a relevant BenchChem technical document.

-

PubChem. (n.d.). Ethyl pyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (2019). The synthetic method of N-Boc-3- pyrrolidine formaldehyde. (CN106588738B).

- Tian, F. X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publication.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic stability of pyrrolidine-3-carboxaldehyde derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Pyrrolidine-3-Carboxaldehyde Derivatives

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, flexible nature, combined with the presence of stereocenters, makes a thorough understanding of its stability paramount for drug design, synthesis, and formulation.[2][4] This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of pyrrolidine rings, with a specific focus on derivatives bearing a C-3 carboxaldehyde substituent. We will delve into the intricate interplay of conformational preferences, stereoelectronic effects, and environmental conditions that dictate the stability profile of these molecules. Furthermore, this guide outlines robust experimental and computational methodologies for assessing stability, offering researchers and drug development professionals a practical framework for characterizing and optimizing these valuable chemical entities.

The Pyrrolidine Scaffold: A Privileged Structure Demanding Stability Analysis

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active compounds, from the amino acid proline to complex alkaloids and modern synthetic drugs.[3][5][6][7] Its prevalence stems from its ability to introduce three-dimensional complexity and specific stereochemical arrangements into a molecule, which are crucial for precise interactions with biological targets.[2] However, the very features that make it attractive—its sp3-hybridized carbons and conformational flexibility—also present significant challenges related to stability.

Derivatives of pyrrolidine-3-carboxaldehyde are versatile synthetic intermediates, but the aldehyde functional group introduces an additional layer of potential instability.[5] Understanding the thermodynamic landscape of these molecules is not an academic exercise; it is a critical prerequisite for:

-

Rational Drug Design: Ensuring the designed molecule can adopt and maintain the bioactive conformation.

-

Synthetic Route Optimization: Preventing the formation of undesired, more stable isomers or degradation products during synthesis and purification.[8][9]

-

Formulation and Shelf-Life: Predicting and mitigating degradation pathways to ensure the long-term efficacy and safety of a drug product.

Fundamental Principles of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a compound compared to its isomers or degradation products. A more stable compound possesses a lower Gibbs free energy. This is distinct from kinetic stability, which relates to the energy barrier that must be overcome for a reaction to occur. For isomeric compounds, a direct comparison of their thermodynamic stability can be made by measuring their heat of combustion; the isomer that releases less heat is inherently more stable as it started from a lower energy state.[10]

The stability of a pyrrolidine derivative is primarily governed by an intricate balance of several intramolecular and intermolecular forces.

Conformational Landscape: The Pseurotation of the Pyrrolidine Ring

Unlike a planar aromatic ring, the five-membered pyrrolidine ring is puckered to relieve torsional strain. It exists as a dynamic equilibrium of non-planar conformations, primarily the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms, which interconvert via a low-energy process called pseudorotation.[11] Substituents on the ring dictate which conformers are energetically favored. For instance, theoretical calculations have shown that even for the parent pyrrolidine molecule, the N-H equatorial structure is the most stable conformer.[11]

Caption: Interconversion of primary pyrrolidine ring conformations.

The Decisive Role of Stereoelectronic Effects

The placement and nature of substituents dramatically influence the stability of the pyrrolidine ring through powerful stereoelectronic interactions. These are not merely steric effects but involve specific orbital overlaps that can stabilize or destabilize certain conformations.

-

Anomeric Effect: A key stabilizing interaction in substituted pyrrolidines involves the delocalization of the nitrogen's lone pair electrons into an adjacent anti-bonding (σ) orbital. This nN → σCX interaction is particularly significant when an electronegative substituent (like fluorine) is present, and it strongly influences the conformational preference.[1]

-

Gauche Effects: The presence of electronegative substituents can lead to a "gauche" arrangement (a 60° dihedral angle) being more stable than an "anti" arrangement, contrary to what would be expected from sterics alone. This effect further refines the conformational equilibrium.

-

Steric Hindrance: As with any cyclic system, bulky substituents prefer to occupy pseudoequatorial positions to minimize non-bonding interactions (1,3-diaxial strain). The steric demand of a substituent can override other electronic preferences.[12][13] The introduction of a bulky tert-butyl group, for example, can effectively "lock" the ring into a specific pucker.[13]

The C-3 carboxaldehyde group, being planar, will have its own conformational preferences relative to the ring, seeking to minimize steric clashes while potentially engaging in stabilizing interactions like hydrogen bonding.

Caption: Key stabilizing stereoelectronic interactions in pyrrolidines.

Environmental Influences: Solvent and pH

The stability of a molecule cannot be considered in a vacuum. The surrounding environment plays a crucial role.

-

Solvent Polarity: The stability of different conformers or isomers can be highly dependent on the polarity of the solvent.[14] Polar solvents tend to stabilize species with larger dipole moments.[15][16][17] For reactions involving zwitterionic intermediates, increasing solvent polarity can dramatically increase stability and affect reaction rates.[15]

-

pH and Protonation: The pyrrolidine nitrogen is basic and will be protonated at physiological pH. This protonation fundamentally alters the electronic nature of the ring, eliminating the nN → σ*CX anomeric effect and introducing new electrostatic interactions that can shift the conformational equilibrium.

| Factor | Description | Impact on Stability of Pyrrolidine-3-Carboxaldehyde |

| Conformational | Ring pucker (envelope vs. twist) and substituent orientation (axial vs. equatorial). | Determines the base energy state. The aldehyde group will favor an equatorial position to minimize steric strain. |

| Stereoelectronic | Anomeric and gauche effects involving the N lone pair and electron-withdrawing groups. | Can provide significant stabilization to specific conformers, potentially overriding steric effects. |

| Steric | Non-bonding interactions between substituents. | Larger groups on the ring or at the nitrogen will dictate the preferred conformation to minimize strain. |

| Solvent Effects | Interaction of the molecule's dipole moment with the solvent. | Polar solvents can stabilize more polar conformers or transition states in degradation pathways.[16][17] |

| pH | Protonation state of the pyrrolidine nitrogen. | Protonation at low pH removes the nitrogen lone pair, altering electronic effects and conformational preferences. |

Table 1: Summary of Key Factors Influencing the Thermodynamic Stability of Pyrrolidine Derivatives.

Potential Degradation and Liability Pathways

For drug development professionals, understanding potential points of instability is as important as understanding the stable state. Pyrrolidine-3-carboxaldehyde derivatives have several potential liabilities.

-

Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, a common metabolic and chemical degradation pathway.

-

Iminium Ion Formation: The pyrrolidine ring can be bio-activated by enzymes (e.g., CYP450) to form a reactive electrophilic iminium ion.[6] These reactive metabolites are a potential source of toxicity and are a significant concern in drug safety assessment.[6]

-

Epimerization: The proton on C-3, alpha to the carbonyl group, may be acidic under certain basic conditions, creating a risk of epimerization and loss of stereochemical integrity.

-

Ring Opening: While less common under physiological conditions, cleavage of the pyrrolidine ring can occur through various microbial or enzymatic degradation pathways.[18][19][20]

A Validated Framework for Stability Assessment

A robust evaluation of thermodynamic stability requires a combination of computational modeling and empirical testing. This dual approach allows for prediction, rationalization, and experimental confirmation of a compound's stability profile.

Caption: A self-validating workflow for assessing molecular stability.

Computational Chemistry Protocols

Causality: Computational methods are invaluable for building an initial hypothesis of stability. They allow us to probe the relative energies of different conformations and the transition states connecting them, providing a theoretical basis for observed experimental behavior.[12]

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Perform a conformational search using a lower-level method (e.g., molecular mechanics with an MMFF94 force field) to identify all low-energy conformers.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using a more robust method, such as Density Functional Theory (DFT). The M06-2X or B3LYP functionals with a Pople-style basis set like 6-311+G(d,p) are common choices that balance accuracy and computational cost for these systems.[12]

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Modeling: To account for solvent effects, repeat single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[12]

-

Energy Analysis: Compare the relative Gibbs free energies (including ZPVE and thermal corrections, both in gas phase and solution) of all conformers to determine their relative populations according to the Boltzmann distribution. This identifies the most thermodynamically stable structures.

Experimental Protocols

Causality: Experimental methods provide real-world data to validate or refute computational predictions. Forced degradation studies are the industry standard for identifying likely degradation pathways and quantifying the intrinsic stability of a drug candidate under stress conditions.

Protocol: Forced Degradation (Stress Testing)

-

Stock Solution Preparation: Prepare a stock solution of the pyrrolidine-3-carboxaldehyde derivative in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal: Incubate the solution at a raised temperature (e.g., 60°C).

-

Photolytic: Expose the solution to a controlled light source (ICH Q1B guidelines).

-

Control: Keep one aliquot under ambient, protected conditions.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24-48 hours), taking time points as necessary. Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a UV detector and coupled to a mass spectrometer (LC-MS).

-

The HPLC method must be able to resolve the parent compound from all major degradation products.

-

-

Data Interpretation:

-

Quantify the percentage of the parent compound remaining under each condition.

-

Use the mass spectrometer to identify the mass of the degradation products, allowing for the elucidation of their structures and the corresponding degradation pathways.

-

A significant loss of the parent compound under a specific condition indicates a liability. For example, a new peak with a mass 16 amu higher under oxidative stress confirms oxidation of the aldehyde to a carboxylic acid.

-

| Technique | Principle | Information Gained | Key Advantage |

| DFT Calculations | Solves the Schrödinger equation to find minimum energy molecular structures. | Relative Gibbs free energies of conformers/isomers; transition state energies. | Predictive power; provides mechanistic insight at the atomic level.[1][12] |

| DSC | Measures heat flow into or out of a sample as a function of temperature. | Melting point, decomposition temperature, heat of fusion. | Direct measurement of thermal stability and phase transitions.[21] |

| HPLC-MS | Separates compounds based on polarity and identifies them by mass. | Quantifies parent compound and identifies structures of degradation products. | Gold standard for stability-indicating assays and impurity profiling. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including stereochemistry and conformation in solution. | Unambiguous structure elucidation of isomers and products. |

Table 2: Comparison of Key Methodologies for Stability Assessment.

Conclusion

The thermodynamic stability of pyrrolidine-3-carboxaldehyde derivatives is a complex, multifactorial property that is fundamental to their successful application in drug discovery and development. Stability is not an intrinsic, immutable characteristic but is dictated by a delicate balance of conformational preferences, powerful stereoelectronic effects, and the influence of the surrounding chemical environment. A deep understanding of these principles allows scientists to make informed decisions in the design and synthesis of more robust and efficacious molecules. By employing an integrated strategy that combines the predictive power of computational chemistry with the empirical rigor of experimental stress testing, researchers can build a comprehensive stability profile, anticipate potential liabilities, and ultimately deliver safer and more effective therapeutic agents.

References

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). PMC. Available at: [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (n.d.). PMC. Available at: [Link]

-

Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. (2017). The Journal of Organic Chemistry. Available at: [Link]

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. (n.d.). ResearchGate. Available at: [Link]

-

Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. (2002). PubMed. Available at: [Link]

-

Synthesis of (−)-(R)-Pyrrolam A and Studies on Its Stability: A Caveat on Computational Methods. (2004). The Journal of Organic Chemistry. Available at: [Link]

-

Solvent effects on the conformational equilibrium parameters of heterocyclic compounds. (n.d.). ResearchGate. Available at: [Link]

-

Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. (2017). The Journal of Organic Chemistry. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]

-

Various pyrrolidine pathways of nicotine degradation. (n.d.). ResearchGate. Available at: [Link]

-

Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014). Korea Science. Available at: [Link]

-

Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. (2013). PubMed. Available at: [Link]

-

Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (n.d.). Canadian Science Publishing. Available at: [Link]

-

Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. (2002). The Journal of Physical Chemistry A. Available at: [Link]

-

The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace. Available at: [Link]

-

A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Available at: [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). ResearchGate. Available at: [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. (2020). West Virginia University Research Repository. Available at: [Link]

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Available at: [Link]

-

AAMC FL3 C/P #9. (2018). Reddit. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Available at: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journals. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate. Available at: [Link]

-

Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (2026). PubMed. Available at: [Link]

-

Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Measuring Thermodynamic Stability. (2013). Chemistry Stack Exchange. Available at: [Link]

-

Introduction to the Special Issue on Biothermodynamics. (2012). NIST. Available at: [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Available at: [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). (n.d.). OIST. Available at: [Link]

-

Correction for 'Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones'. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 18. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 3-Formylpyrrolidine-1-carboxylate: A Pharmaceutical Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and its inherent three-dimensional structure make it a highly sought-after scaffold in the design of novel therapeutics. Unlike flat, aromatic systems, the sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of chemical space, which can lead to improved target specificity and better pharmacological profiles. This is evidenced by the numerous FDA-approved drugs that feature a pyrrolidine core. The strategic functionalization of this ring system is key to unlocking its full potential, and among the myriad of possible derivatives, Ethyl 3-formylpyrrolidine-1-carboxylate emerges as a particularly versatile, albeit not commonly commercially available, building block. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications in pharmaceutical development.

Synthesis of Ethyl 3-Formylpyrrolidine-1-carboxylate: A Two-Step Approach

Step 1: Synthesis of Ethyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate

The synthesis of the alcohol precursor can be achieved through the reduction of a suitable starting material like N-Boc-3-cyanopyrrolidine, followed by the introduction of the ethyl carbamate group. A typical procedure would involve the reduction of the nitrile to the primary amine, which is then protected as the ethyl carbamate, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent reduction to the alcohol. However, a more direct route starts from 3-pyrrolidinemethanol.

Experimental Protocol: Synthesis of Ethyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of 3-pyrrolidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 equivalents) to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford Ethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Oxidation to Ethyl 3-Formylpyrrolidine-1-carboxylate

The selective oxidation of the primary alcohol to an aldehyde in the presence of the ethyl carbamate and the pyrrolidine ring requires a mild and chemoselective oxidizing agent. Both the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are well-suited for this transformation, as they are known to tolerate a wide range of functional groups and proceed under mild conditions.[1][2]

Experimental Protocol: Dess-Martin Periodinane Oxidation

-

Reaction Setup: Dissolve Ethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DMP: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Ethyl 3-formylpyrrolidine-1-carboxylate.

Experimental Protocol: Swern Oxidation

-

Activation of DMSO: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in dry dichloromethane and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in dichloromethane.[2][4]

-

Addition of Alcohol: After stirring for 15 minutes, add a solution of Ethyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in dichloromethane.

-

Addition of Base: Stir for another 30 minutes, then add triethylamine (5.0 equivalents).

-

Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Synthetic pathway to Ethyl 3-formylpyrrolidine-1-carboxylate.

Analytical Characterization

Thorough characterization of Ethyl 3-formylpyrrolidine-1-carboxylate is crucial for its use as a pharmaceutical building block. The expected spectroscopic data are summarized below.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde proton (-CHO) | 9-10 ppm (singlet or doublet)[5] |

| Ethyl ester (-OCH₂CH₃) | ~4.1 ppm (quartet, CH₂) and ~1.2 ppm (triplet, CH₃) | |

| Pyrrolidine ring protons | 1.8-3.8 ppm (complex multiplets) | |

| ¹³C NMR | Aldehyde carbonyl (C=O) | 190-205 ppm[6] |

| Carbamate carbonyl (N-C=O) | ~155 ppm | |

| Ethyl ester (-OCH₂CH₃) | ~61 ppm (CH₂) and ~14 ppm (CH₃) | |

| Pyrrolidine ring carbons | 25-60 ppm | |

| IR Spectroscopy | Aldehyde C=O stretch | 1720-1740 cm⁻¹ (strong)[7][8] |

| Aldehyde C-H stretch | 2720 cm⁻¹ and 2820 cm⁻¹ (two weak to medium bands)[5][7] | |

| Carbamate C=O stretch | 1680-1700 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion (M+) | Expected m/z corresponding to C₈H₁₃NO₃ |

Applications in Pharmaceutical Synthesis

The aldehyde functionality of Ethyl 3-formylpyrrolidine-1-carboxylate makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the synthesis of complex pharmaceutical agents.

Reductive Amination

The formyl group can readily undergo reductive amination with a wide range of primary and secondary amines to introduce diverse substituents. This reaction is a cornerstone of medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 3-Formylpyrrolidine Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the pursuit of novel therapeutics relies heavily on privileged scaffolds that offer both conformational rigidity and versatile functionalization handles. 3-formylpyrrolidine derivatives have emerged as highly valuable building blocks in drug discovery, bridging the gap between structural complexity and synthetic accessibility[1]. By combining the favorable pharmacokinetic properties of the pyrrolidine ring with the reactive formyl moiety, these compounds enable rapid exploration of chemical space. This whitepaper provides an in-depth technical analysis of 3-formylpyrrolidine derivatives, detailing their structural rationale, biological applications, and validated synthetic protocols.

Structural Rationale & Chemical Reactivity

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that provides a critical degree of conformational constraint compared to acyclic aliphatic chains. This constraint is thermodynamically advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, thereby enhancing target affinity[2].

The C3-formyl group acts as a highly reactive electrophilic center. It is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive aminations, Wittig olefinations, and cyclocondensations[3]. To prevent unwanted intermolecular self-condensation or side reactions involving the nucleophilic pyrrolidine nitrogen, the amine must be protected. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most common protecting strategies. The Boc group, found in1, enhances bench stability and is easily cleaved under acidic conditions (e.g., trifluoroacetic acid), making it an ideal intermediate for late-stage functionalization[1][4].

Divergent synthetic pathways of 3-formylpyrrolidines in drug discovery.

Biological Activity & Target Applications

Integrin Inhibitors and RBP4 Antagonists

1-Boc-3-formylpyrrolidine is heavily utilized in the synthesis of nonpeptidic αvβ6 integrin inhibitors, which are critical targets for fibrotic diseases and oncology[4]. Furthermore, recent advancements in the treatment of age-related comorbidities have utilized this scaffold to develop bispecific antagonists of Retinol Binding Protein 4 (RBP4) that also stabilize Transthyretin (TTR) tetramers. Scaffold hopping strategies have successfully employed the 3-formylpyrrolidine core to construct the essential amine linker regions of these bispecific agents, optimizing both the aromatic head group and the carboxylic acid appendages[5].

GAT3 Inhibitors for Neurological Recovery

The GABA transporter 3 (GAT3) plays a vital role in regulating tonic inhibition in the brain. In the development of conformationally constrained analogs of (S)-isoserine, pyrrolidine and azetidine derivatives were synthesized to improve brain permeability and target selectivity[2]. The 3-formylpyrrolidine scaffold allowed researchers to precisely control the stereochemistry and spatial arrangement of the pharmacophore, yielding highly potent GAT3 inhibitors that show promise in functional recovery after stroke[2].

CNS Depressants via Epoxide Rearrangement

Beyond direct functionalization, the 3-formylpyrrolidine architecture can be accessed via the Lewis acid-catalyzed rearrangement of epoxypiperidines. For instance, the rearrangement of 1-ethoxycarbonyl-4-aryl-3,4-epoxypiperidines yields 3-aryl-3-formylpyrrolidine derivatives. These specific spirocyclic and aryl-substituted derivatives have exhibited moderate central nervous system (CNS) depressing activity, highlighting the scaffold's utility in neuropharmacology and the synthesis of complex alkaloid frameworks like (±)-coerulescine[6].

Data Presentation: Key Derivatives & Applications

The following table summarizes the quantitative and qualitative data regarding the primary 3-formylpyrrolidine derivatives utilized in contemporary medicinal chemistry workflows.

| Compound Name | CAS Number | Key Application / Target | Synthetic Utility |

| tert-Butyl 3-formylpyrrolidine-1-carboxylate | 59379-02-1 | αvβ6 Integrin & RBP4 Inhibitors[4][5] | Reductive amination, Wittig olefination |

| Benzyl 3-formylpyrrolidine-1-carboxylate | 276872-86-7 | Kinase inhibitors, Neurological drugs[3] | Cyclization, Peptidomimetics |

| 3-aryl-3-formylpyrrolidines | N/A | CNS depressants, Alkaloid synthesis[6] | Epoxypiperidine rearrangement |

| (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate | 191347-94-1 | GAT3 Inhibitors (Isoserine analogs)[2] | Stereospecific functionalization |

Experimental Methodology: Reductive Amination Protocol

To demonstrate the practical utility of 3-formylpyrrolidines, the following protocol details the synthesis of a secondary amine linker used in the discovery of RBP4 antagonists[5]. This reductive amination couples tert-butyl 3-formylpyrrolidine-1-carboxylate with an aniline derivative.

Reductive amination workflow for synthesizing RBP4 antagonist linkers.

Step-by-Step Procedure & Causality

-

Imine Formation: Dissolve tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) and 2-(trifluoromethyl)aniline (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

-

Causality: Anhydrous conditions are strictly required to drive the equilibrium forward and prevent the hydrolysis of the transient imine intermediate back to the starting aldehyde and amine.

-

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon. This accelerates the nucleophilic attack by the sterically hindered and electronically deactivated 2-(trifluoromethyl)aniline.

-

-

Selective Reduction: After stirring for 1-2 hours at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

-

Causality: NaBH(OAc)3 is chosen over stronger reducing agents like NaBH4 because it is mild enough to selectively reduce the protonated imine (iminium ion) without reducing the starting aldehyde. This chemoselectivity prevents the formation of an unwanted primary alcohol byproduct, ensuring a self-validating, high-yield system[5].

-

-

Quenching and Workup: Stir the reaction for 12-16 hours. Quench with saturated aqueous NaHCO3.

-

Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted hydride reagent. Crucially, the mild basic conditions keep the acid-sensitive Boc-protecting group completely intact.

-

-

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure secondary amine.

Conclusion

3-formylpyrrolidine derivatives represent a cornerstone in modern synthetic medicinal chemistry. Their unique combination of structural rigidity and chemical reactivity allows for the rapid assembly of complex, biologically active molecules. From stabilizing TTR tetramers to inhibiting GAT3 transporters, the strategic application of these scaffolds continues to drive innovation, offering robust pathways for scaffold hopping and late-stage functionalization in drug discovery.

References

-

Journal of Medicinal Chemistry. "Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers..." ACS Publications.[Link]

-

ResearchGate. "Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine." Medicinal Chemistry Research.[Link]

-

ResearchGate. "Synthesis of (+/-)-coerulescine and a formal synthesis of (+/-)-horsfiline." ResearchGate Publications.[Link]

Sources

Thermodynamic Profiling of Ethyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide to Boiling and Melting Point Determination

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Physicochemical characterization, thermodynamic causality, and self-validating analytical protocols.

Executive Summary & Structural Thermodynamics

Ethyl 3-formylpyrrolidine-1-carboxylate (CAS: 124438-22-8) is a highly versatile, functionalized heterocyclic building block extensively used in the synthesis of pharmaceuticals and agrochemicals [1]. In process chemistry, precise knowledge of a compound's boiling point (BP) and melting point (MP) is non-negotiable for designing scalable purification methods (e.g., distillation, crystallization) and ensuring safe storage.

Because highly functionalized, specialized intermediates often lack consensus experimental thermodynamic data in open literature [2], process scientists must rely on a combination of structural deduction and rigorous, self-validating empirical testing.

The Causality of Phase Transitions

The thermodynamic behavior of Ethyl 3-formylpyrrolidine-1-carboxylate is dictated by its molecular architecture:

-

Lack of Hydrogen Bond Donors: The molecule possesses multiple hydrogen bond acceptors (the carbonyl oxygens of the formyl and carbamate groups) but zero hydrogen bond donors (no N-H or O-H bonds). Causality: Without the ability to form an extensive intermolecular hydrogen-bonded lattice, the activation energy required to disrupt the solid state is low. Consequently, the compound exhibits a significantly depressed melting point, typically existing as a viscous oil at room temperature.

-

Strong Dipole-Dipole Interactions: The N-ethyl carbamate and C3-aldehyde moieties create a strong permanent dipole. Causality: These electrostatic interactions increase the energy required for vaporization, elevating the atmospheric boiling point to a range where thermal decomposition (e.g., aldehyde oxidation or decarbonylation) becomes a risk.

Table 1: Physicochemical Property Profile

| Property | Value / Descriptor | Rationale / Source |

| Chemical Formula | C8H13NO3 | Standard chemical nomenclature [1]. |

| Molecular Weight | 171.19 g/mol | Calculated from atomic mass. |

| Physical State (20 °C) | Viscous Liquid | Inhibited crystallization due to lack of H-bond donors. |

| Predicted Melting Point | < 20 °C | Based on structural analogs (e.g., 1-Boc-3-formylpyrrolidine). |

| Predicted BP (760 mmHg) | ~260 °C – 280 °C | Extrapolated via group additivity methods. |

| Practical BP (1-2 mmHg) | ~95 °C – 110 °C | Required vacuum range to prevent thermal degradation. |

Logical Framework of Intermolecular Forces

The following diagram illustrates how the specific structural features of Ethyl 3-formylpyrrolidine-1-carboxylate directly govern its macroscopic phase transitions.

Fig 1: Intermolecular forces dictating the phase transitions of the compound.

Self-Validating Experimental Protocols

To establish trustworthy thermodynamic data for a newly synthesized or procured batch of Ethyl 3-formylpyrrolidine-1-carboxylate, a single analytical method is insufficient. As an application scientist, I mandate a self-validating system : the results of thermal micro-analysis (DSC/TGA) must be cross-validated against macro-scale physical behavior (vacuum distillation).

Protocol A: Melting Point / Glass Transition via DSC

Differential Scanning Calorimetry (DSC) is used to detect the latent heat of fusion. Because this compound is an oil, we must force crystallization or identify its glass transition temperature (Tg).

-

Sample Preparation: Aliquot 5–10 mg of high-purity (>98%) compound into an aluminum hermetic pan.

-

Causality: Hermetic sealing prevents moisture absorption, which would artificially depress the melting point via freezing-point depression.

-

-

Inert Purge: Purge the DSC cell with dry Nitrogen at 50 mL/min.

-

Causality: Prevents oxidative degradation of the sensitive formyl group during heating cycles.

-

-

Cooling Cycle: Ramp down to -80 °C at 10 °C/min using a Liquid Nitrogen Cooling Accessory (LNCA). Hold isothermally for 10 minutes.

-

Causality: Rapid cooling may cause the liquid to form an amorphous glass rather than a crystalline solid. The isothermal hold allows time for potential nucleation.

-

-

Heating Cycle: Ramp up at 5 °C/min to 50 °C.

-

Causality: A slow heating rate ensures thermal equilibrium. Record the endothermic peak (Tm) or the baseline step-change (Tg).

-

Protocol B: Boiling Point via TGA and Vacuum Distillation

Atmospheric boiling of this compound will likely result in decomposition. We use Thermogravimetric Analysis (TGA) to find the onset of vaporization, validated by short-path distillation.

-

TGA Screening: Load 10–20 mg into a platinum TGA pan. Ramp from 25 °C to 350 °C at 10 °C/min under N2.

-

Causality: The extrapolated onset temperature of the mass-loss curve provides a theoretical boiling point. If the derivative curve (DTG) shows multiple peaks, decomposition is occurring alongside vaporization.

-

-

Vacuum Setup: Assemble a short-path distillation apparatus. Apply a high vacuum (e.g., 2 mmHg) using a Schlenk line or rotary vane pump.

-

Causality: Lowering the system pressure exponentially reduces the boiling point (Clausius-Clapeyron relationship), allowing the compound to distill safely below its decomposition threshold.

-

-

Distillation & Cross-Validation: Gradually heat the oil bath. Record the exact vapor temperature and the system pressure when the first drop of distillate condenses.

-

Causality: Use a pressure-temperature nomogram to extrapolate the vacuum boiling point to atmospheric pressure. If this extrapolated value matches the TGA onset temperature, the BP data is self-validated and trustworthy.

-

Analytical Workflow Visualization

Fig 2: Self-validating thermal analysis workflow for BP and MP determination.

Conclusion

For reactive intermediates like Ethyl 3-formylpyrrolidine-1-carboxylate, relying on single-point literature values is a risk to process integrity. By understanding the molecular causality—specifically the lack of hydrogen bonding leading to a low melting point, and the strong dipole moments elevating the boiling point—scientists can design appropriate handling protocols. Utilizing the self-validating workflow of DSC, TGA, and vacuum distillation ensures that the thermodynamic data driving your scale-up chemistry is both accurate and robust.

References

Systematizing Scaffold Nomenclature: An In-Depth Guide to Ethyl 3-formylpyrrolidine-1-carboxylate

Executive Summary

In medicinal chemistry and drug development, the precise communication of structural identity is non-negotiable. The IUPAC nomenclature system provides a deterministic algorithm for translating three-dimensional molecular topology into a standardized, one-dimensional string. This whitepaper deconstructs the IUPAC nomenclature for Ethyl 3-formylpyrrolidine-1-carboxylate , a highly versatile building block frequently utilized in the synthesis of complex pharmaceuticals. By analyzing the hierarchical rules of functional group priority and detailing a field-proven synthetic workflow, this guide bridges the gap between theoretical nomenclature and practical benchtop application.

The Strategic Role of the Pyrrolidine-1-Carboxylate Scaffold

Before dissecting its nomenclature, it is critical to understand why this specific molecular architecture is ubiquitous in drug discovery:

-

The Pyrrolidine Core: This five-membered nitrogenous heterocycle is a privileged pharmacophore that enhances water solubility and metabolic stability.

-

The Ethyl Carboxylate (Carbamate) Moiety: Attached to the nitrogen, this group serves a dual causality. Chemically, it acts as a robust protecting group that attenuates the nucleophilicity and basicity of the pyrrolidine nitrogen during multi-step syntheses. Pharmacologically, it can function as a stable hydrogen bond acceptor.

-

The 3-Formyl Group: The aldehyde handle at the C3 position provides a highly reactive electrophilic center, ideal for functionalization via reductive amination, Wittig olefination, or Grignard additions.

Deconstructing the IUPAC Nomenclature Algorithm

The generation of the name "Ethyl 3-formylpyrrolidine-1-carboxylate" is governed by the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)[1]. The process follows a strict hierarchical logic.

Principal Functional Group Identification

When a molecule possesses multiple functional groups, IUPAC rules dictate a strict order of precedence to determine the principal group, which dictates the suffix of the molecule[2]. In this scaffold, we have an ester (the ethyl carboxylate/carbamate) and an aldehyde (the formyl group). According to IUPAC priority rules, esters outrank amides, nitriles, and aldehydes[2]. Therefore, the ester is the principal functional group and provides the parent suffix.

Parent Structure and Heteroatom Numbering

The foundational ring system is pyrrolidine. By IUPAC convention for heterocycles, the heteroatom (nitrogen) is designated as position 1. Because the principal carboxylate group is attached directly to this nitrogen, the core structure is named as a pyrrolidine-1-carboxylate [3]. The alkyl chain attached to the ester oxygen is an ethyl group, which is placed at the very beginning of the name as a separate word, yielding "Ethyl pyrrolidine-1-carboxylate".

Substituent Designation

Because the ester outranks the aldehyde, the aldehyde group cannot use the "-al" suffix. Instead, it is treated as a substituent[4]. The IUPAC prefix for an aldehyde group (-CHO) attached to a ring is formyl- . Numbering around the pyrrolidine ring begins at the nitrogen (N1) and proceeds in the direction that gives the lowest possible locant to the substituent. The formyl group is located at carbon 3, resulting in the prefix 3-formyl .

Stereochemical Considerations